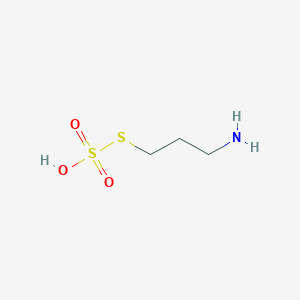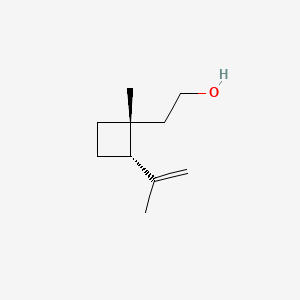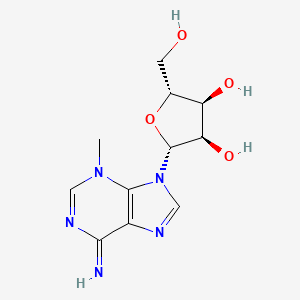
3'-O-甲基薯蓣皂苷 III
描述
3'-O-甲基薯蓣皂苷 III 是一种从兰科植物白芨中提取的天然化合物。它以其抗生素和解痉作用而闻名。 该化合物的分子式为 C16H18O3,分子量为 258.31 g/mol 。 它是一种酚类化合物,属于单酚类 .
科学研究应用
3'-O-甲基薯蓣皂苷 III 具有多种科学研究应用,包括:
化学: 用作酚类化合物及其反应研究中的参考化合物.
生物学: 表现出抗真菌活性,并用于与植物病理学相关的研究.
医学: 以其解痉和抗炎特性而闻名,使其成为治疗急性肺损伤等疾病的研究候选药物.
工业: 用于开发用于药物发现和开发的天然产物库.
生化分析
Biochemical Properties
3’-O-Methylbatatasin III plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in the biosynthesis of secondary metabolites, such as GDP-Man biosynthesis-related enzymes . Additionally, 3’-O-Methylbatatasin III exhibits inhibitory effects on enzymes like iNOS and COX-2, which are involved in inflammatory pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing various physiological processes.
Cellular Effects
3’-O-Methylbatatasin III exerts notable effects on various cell types and cellular processes. In studies involving lung cells, this compound has demonstrated protective effects against LPS-induced acute lung injury by reducing inflammatory cytokine levels and inhibiting the nuclear translocation of p65 . Furthermore, 3’-O-Methylbatatasin III has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and protective properties .
Molecular Mechanism
The molecular mechanism of 3’-O-Methylbatatasin III involves several key interactions at the molecular level. This compound binds to and inhibits the activity of enzymes such as iNOS and COX-2, thereby reducing the production of inflammatory mediators . Additionally, 3’-O-Methylbatatasin III regulates the expression of downstream inflammatory cytokines by inhibiting the nuclear translocation of p65, a component of the NF-κB signaling pathway . These molecular interactions underscore the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-O-Methylbatatasin III have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the levels of 3’-O-Methylbatatasin III accumulate during specific growth stages of Bletilla striata, indicating its stability and persistence in plant tissues . Additionally, the compound’s protective effects against inflammatory responses have been observed over extended periods, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3’-O-Methylbatatasin III vary with different dosages in animal models. In studies involving LPS-induced acute lung injury, pretreatment with 3’-O-Methylbatatasin III at dosages of 20 mg/kg and 60 mg/kg resulted in significant reductions in inflammatory markers and improved lung function . Higher doses may lead to adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
3’-O-Methylbatatasin III is involved in various metabolic pathways, including the biosynthesis of secondary metabolites in plants. This compound interacts with enzymes and cofactors involved in the biosynthesis of stilbenoids, diarylheptanoids, and other secondary metabolites . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s diverse biological activities.
Transport and Distribution
The transport and distribution of 3’-O-Methylbatatasin III within cells and tissues are crucial for its biological activity. In plants, this compound accumulates in specific tissues during different growth stages, indicating its regulated transport and distribution . Additionally, 3’-O-Methylbatatasin III may interact with transporters and binding proteins that facilitate its localization and accumulation in target tissues.
准备方法
合成路线和反应条件
3'-O-甲基薯蓣皂苷 III 可以通过各种涉及酚类化合物的化学反应合成。 文献中没有 readily available 的详细合成路线和反应条件。 该化合物主要从天然来源中获得,特别是从兰科植物白芨中获得 .
工业生产方法
This compound 的工业生产涉及从白芨中提取。 提取过程通常包括溶剂提取,然后进行纯化步骤,例如柱层析,以分离出纯形式的化合物 .
化学反应分析
反应类型
3'-O-甲基薯蓣皂苷 III 会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌类。
还原: 还原反应可以将其转化为氢醌类。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。
主要生成物
氧化: 醌类
还原: 氢醌类
作用机制
3'-O-甲基薯蓣皂苷 III 的作用机制涉及它与各种分子靶点和途径的相互作用:
解痉活性: 该化合物通过抑制平滑肌收缩表现出解痉活性.
抗炎活性: 它通过抑制 NF-κB 转录因子亚基 p65 的核易位来调节下游炎症细胞因子的表达.
抗真菌活性: 该化合物破坏真菌细胞膜,导致细胞死亡.
相似化合物的比较
3'-O-甲基薯蓣皂苷 III 可以与其他类似的酚类化合物进行比较:
薯蓣皂苷 III: 另一种来自白芨属的酚类化合物,具有类似的抗炎特性.
白芨素: 在同一种植物中发现的具有抗炎活性的化合物.
3-羟基-5-甲氧基联苄: 另一种具有抗炎特性的酚类化合物.
独特性
This compound 由于其独特的抗生素、解痉和抗真菌活性的组合而独一无二,这些活性在其他酚类化合物中并不常见 .
属性
IUPAC Name |
3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-18-15-5-3-4-12(9-15)6-7-13-8-14(17)11-16(10-13)19-2/h3-5,8-11,17H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJURJXPMJANDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331921 | |
| Record name | 3'-O-Methylbatatasin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101330-69-2 | |
| Record name | 3'-O-Methylbatatasin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 3'-O-Methylbatatasin III, and how is it typically isolated?
A1: 3'-O-Methylbatatasin III is a bibenzyl compound primarily found in orchids like Epidendrum rigidum [] and Bletilla striata [, ]. Researchers often employ techniques like solvent extraction followed by chromatographic separation methods, such as silica gel column chromatography and high-speed counter-current chromatography (HSCCC), to isolate and purify this compound from plant material [, ].
Q2: What is the role of 3'-O-Methylbatatasin III in Bletilla striata, and how does it contribute to the plant's medicinal properties?
A2: While the exact role of 3'-O-Methylbatatasin III in Bletilla striata requires further investigation, studies indicate it plays a significant role in the plant's anti-inflammatory effects []. Research suggests that 3'-O-Methylbatatasin III, along with other bibenzyls like coelonin and batatasin III, contributes to Bletilla striata's traditional use in treating lung conditions by potentially inhibiting the inflammatory response [].
Q3: How does the structure of 3'-O-Methylbatatasin III compare to other bibenzyls, and what is the known impact of these structural differences on their biological activity?
A3: 3'-O-Methylbatatasin III belongs to the bibenzyl class of compounds, structurally characterized by two benzene rings connected by an ethylene bridge. Studies comparing 3'-O-Methylbatatasin III with other bibenzyl derivatives, such as gigantol and batatasin III, reveal subtle differences in their structures, particularly in the number and position of hydroxyl and methoxy groups on the benzene rings []. These structural variations influence their phytotoxic and cytotoxic activities. For example, 3'-O-Methylbatatasin III exhibited stronger inhibitory effects on Amaranthus hypochondriacus radicle growth compared to gigantol but was less potent than batatasin III [].
Q4: What analytical techniques are commonly employed to identify and quantify 3'-O-Methylbatatasin III in plant extracts or formulations?
A4: Researchers commonly utilize Ultra High-Performance Liquid Chromatography (UHPLC) to determine the purity of 3'-O-Methylbatatasin III after isolation []. Additionally, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, is crucial for the structural elucidation and confirmation of 3'-O-Methylbatatasin III [, ]. For quantitative analysis, Ultra Performance Liquid Chromatography (UPLC) coupled with a suitable detection method, often UV detection at a specific wavelength like 270nm, is employed to determine the content of 3'-O-Methylbatatasin III in various samples [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2S,5S,9R,13R,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1216613.png)

![(8R,9S,13S,14S,17S)-6-iodo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1216615.png)



